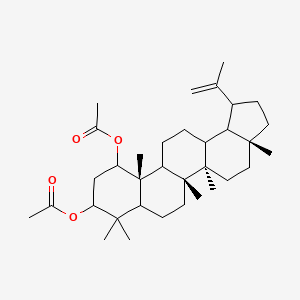
bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol): is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique properties and applications. This compound is known for its role as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) typically involves the reaction of 1,5-cyclooctadiene with a rhodium precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is scaled up using similar reaction conditions but with larger quantities of reactants and solvents. The process is carefully monitored to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, which are often more reactive.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in reactions with bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Various ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species. Substitution reactions can result in a wide range of organometallic compounds with different ligands.
Applications De Recherche Scientifique
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics or drug delivery.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Another organometallic compound with similar catalytic properties.
Bis(triphenylphosphine)dicarbonylnickel: Known for its use in cross-coupling reactions.
Bis(cyclopentadienyl)nickel(II): Used in various catalytic processes.
Uniqueness
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is unique due to its specific coordination environment and the presence of rhodium, which imparts distinct reactivity and selectivity in catalytic reactions. Its ability to facilitate a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.
Propriétés
IUPAC Name |
cycloocta-1,5-diene;methanol;rhodium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2Rh2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
![1-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12435592.png)
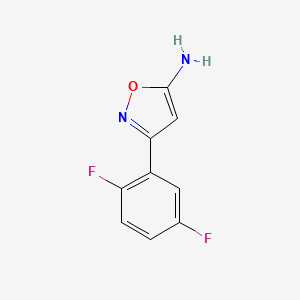
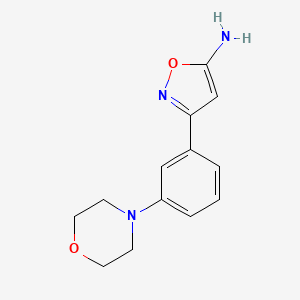
![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
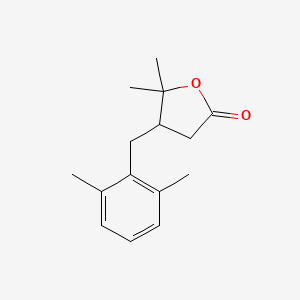
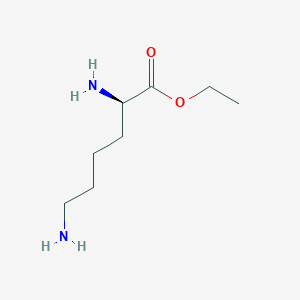
![2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)

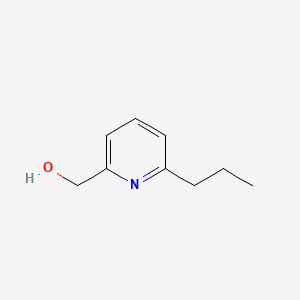
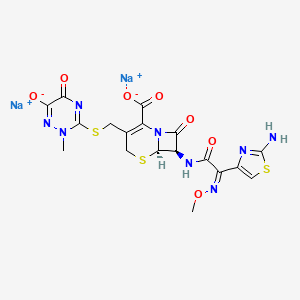

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
